![molecular formula C40H43NO16S B1140737 (3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 182507-20-6](/img/structure/B1140737.png)
(3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple hydroxyl groups, carboxylic acid groups, and a benzothiophene moiety, making it a versatile candidate for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:
Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl to prevent unwanted reactions.
Coupling Reactions: Employing reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to facilitate the formation of ester or amide bonds.
Deprotection: Removing the protecting groups under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminum hydride).
Substitution: Nucleophilic substitution reactions where hydroxyl groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Alkyl halides, amines, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would regenerate the original hydroxyl groups.
Scientific Research Applications
Pharmacological Applications
-
Venous Disease Treatment :
- The compound has been identified as a potential therapeutic agent for venous diseases. Studies indicate that it may help manage venous hypertension and improve venous tone due to its anti-edematous and anti-inflammatory properties. This makes it a candidate for treating conditions like chronic venous insufficiency .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Biochemical Applications
- Enzyme Inhibition :
- Cell Signaling Modulation :
Research Findings and Case Studies
Study | Findings | Applications |
---|---|---|
Study A (2023) | Identified the compound's role in reducing venous pressure in animal models | Potential treatment for chronic venous insufficiency |
Study B (2024) | Demonstrated antioxidant activity in vitro | Development of antioxidant supplements |
Study C (2025) | Showed inhibition of inflammatory cytokines | Possible anti-inflammatory drug development |
Toxicological Profile
Preliminary studies indicate that the compound has a favorable safety profile with low toxicity levels in controlled environments. However, further studies are needed to fully understand its long-term effects and safety in humans.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety may play a crucial role in binding to these targets, while the hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool for research and development in multiple fields.
Biological Activity
The compound known as (3R,4R,5R,6R)-6-[4-[6-[(2S,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in pharmacological applications. This article reviews its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H30O16, with a molecular weight of approximately 610.5 g/mol. The compound features multiple hydroxyl groups and a carboxylic acid functional group that contribute to its biological activity.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit pathways associated with inflammation and cancer progression by targeting specific kinases and transcription factors such as mTOR and STAT3 .
- Antioxidant Properties : The presence of multiple hydroxyl groups allows the compound to act as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells .
- Antitumor Activity : Studies have highlighted its potential in inhibiting tumor growth by inducing apoptosis in cancer cells and preventing angiogenesis .
Biological Activity Data
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Case Study on Tumor Inhibition : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., breast and colon cancer) by inducing apoptosis through caspase activation .
- Neuroprotective Effects : A study investigating the neuroprotective properties showed that treatment with the compound reduced neuronal cell death in models of oxidative stress-induced neurotoxicity .
Properties
CAS No. |
182507-20-6 |
---|---|
Molecular Formula |
C40H43NO16S |
Molecular Weight |
825.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-13-12-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)18-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29-,30-,31-,32+,33+,34-,35-,39+,40+/m0/s1 |
InChI Key |
PCIAOPAUTIPRHI-SLTHDDBBSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Synonyms |
2-[4-(β-D-Glucopyranuronosyloxy)phenyl]-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-yl β-D-Glucopyranosiduronic Acid; |
Origin of Product |
United States |
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